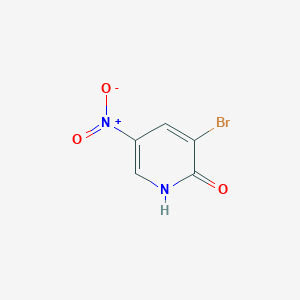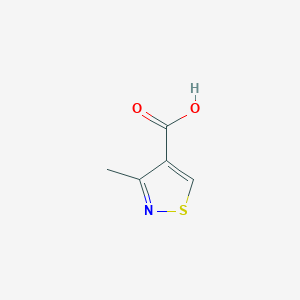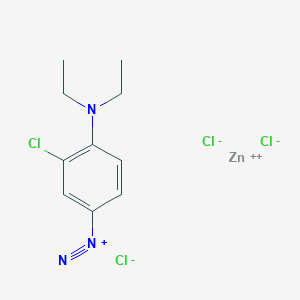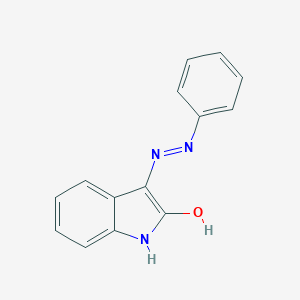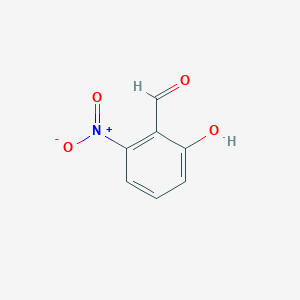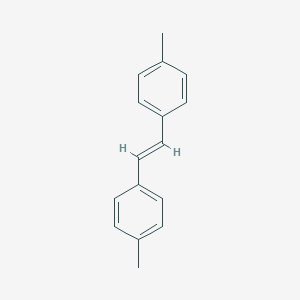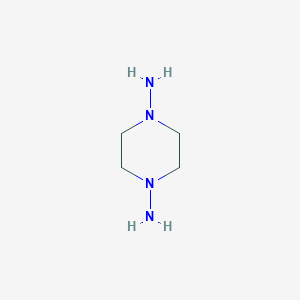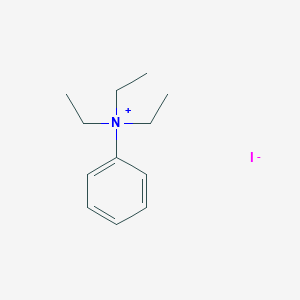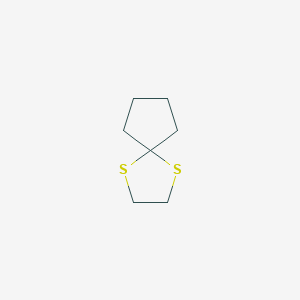
Stearic acid, trimethylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide ganodérique G implique plusieurs étapes, à partir du lanostérol, un triterpénoïde tétracyclique. Le processus comprend des réactions d'oxydation, de réduction et de cyclisation dans des conditions contrôlées. Des réactifs et des catalyseurs spécifiques sont utilisés pour obtenir la stéréochimie et les transformations de groupe fonctionnel souhaitées.
Méthodes de production industrielle : La production industrielle de l'acide ganodérique G implique généralement l'extraction du Ganoderma lucidum à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler l'acide ganodérique G. Les progrès des méthodes biotechnologiques, telles que la fermentation et le génie génétique, sont également explorés pour améliorer le rendement et la pureté de ce composé .
Analyse Des Réactions Chimiques
Types de réactions : L'acide ganodérique G subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxyle.
Substitution : Remplacement des groupes fonctionnels par d'autres substituants.
Réactifs et conditions courantes :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants : Méthanol, éthanol, dichlorométhane.
Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés oxydés et réduits de l'acide ganodérique G, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la biosynthèse et les transformations chimiques des triterpénoïdes.
Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et de l'expression des gènes.
Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et hépato-protectrices. Il s'est avéré prometteur pour inhiber la croissance tumorale, réduire l'inflammation et protéger les cellules du foie des dommages.
Industrie : Utilisé dans le développement de compléments alimentaires et d'aliments fonctionnels visant à promouvoir la santé et le bien-être
5. Mécanisme d'action
L'acide ganodérique G exerce ses effets par le biais de multiples cibles et voies moléculaires :
Activité antitumorale : Induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie PI3K/Akt.
Effets anti-inflammatoires : Réduit la production de cytokines pro-inflammatoires en inhibant la voie NF-κB.
Action hépato-protectrice : Améliore les défenses antioxydantes et réduit le stress oxydatif dans les cellules du foie
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer, anti-inflammatory, and hepatoprotective properties. It has shown promise in inhibiting tumor growth, reducing inflammation, and protecting liver cells from damage.
Industry: Utilized in the development of dietary supplements and functional foods aimed at promoting health and wellness
Mécanisme D'action
Ganoderic Acid G is part of a family of ganoderic acids, which include Ganoderic Acid A, B, C, and others. Compared to these compounds, Ganoderic Acid G has unique structural features that contribute to its distinct biological activities. For example, Ganoderic Acid A and B are known for their hepatoprotective and anti-tumor properties, but Ganoderic Acid G has shown a broader spectrum of activity, including significant anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
L'acide ganodérique G fait partie d'une famille d'acides ganodériques, qui comprennent l'acide ganodérique A, B, C, et d'autres. Comparé à ces composés, l'acide ganodérique G présente des caractéristiques structurales uniques qui contribuent à ses activités biologiques distinctes. Par exemple, l'acide ganodérique A et B sont connus pour leurs propriétés hépato-protectrices et antitumorales, mais l'acide ganodérique G a montré un spectre d'activité plus large, y compris des effets anti-inflammatoires significatifs .
Composés similaires :
- Acide ganodérique A
- Acide ganodérique B
- Acide ganodérique C
Ces composés partagent un squelette triterpénoïde commun, mais diffèrent par leurs groupes fonctionnels et leur stéréochimie, ce qui conduit à des variations dans leurs profils pharmacologiques .
Propriétés
Numéro CAS |
17367-44-1 |
|---|---|
Formule moléculaire |
C39H76O4 |
Poids moléculaire |
609 g/mol |
Nom IUPAC |
3-octadecanoyloxypropyl octadecanoate |
InChI |
InChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clé InChI |
UFASAALQMYZBEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
